(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide

KCNQ2 potassium channel opener ion channel pharmacology structure–activity relationship

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide (CAS 2321334-49-8, MF: C₂₀H₁₇NO₅, MW: 351.36 g/mol) is a synthetic small molecule belonging to the heterocyclic acrylamide class. It features an (E)-configured α,β-unsaturated acrylamide core bearing an electron-rich 1,3-benzodioxole (benzo[d][1,3]dioxol-5-yl) substituent on the β-carbon and a conformationally constrained 2,2-di(furan-2-yl)ethyl moiety on the amide nitrogen.

Molecular Formula C20H17NO5
Molecular Weight 351.358
CAS No. 2321334-49-8
Cat. No. B2463304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide
CAS2321334-49-8
Molecular FormulaC20H17NO5
Molecular Weight351.358
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C20H17NO5/c22-20(8-6-14-5-7-18-19(11-14)26-13-25-18)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-11,15H,12-13H2,(H,21,22)/b8-6+
InChIKeySPIPTNLXWUUDGR-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide (CAS 2321334-49-8) Is a Structurally Distinct Heterocyclic Acrylamide for Specialized Research Procurement


(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide (CAS 2321334-49-8, MF: C₂₀H₁₇NO₅, MW: 351.36 g/mol) is a synthetic small molecule belonging to the heterocyclic acrylamide class . It features an (E)-configured α,β-unsaturated acrylamide core bearing an electron-rich 1,3-benzodioxole (benzo[d][1,3]dioxol-5-yl) substituent on the β-carbon and a conformationally constrained 2,2-di(furan-2-yl)ethyl moiety on the amide nitrogen . This unique combination of pharmacophoric elements distinguishes it from simpler phenethyl-acrylamides or mono-heterocyclic congeners that have been characterized as KCNQ2 potassium channel openers [1].

Why Closely Related Acrylamide Analogs Cannot Substitute for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide in Target-Focused Studies


The 2,2-di(furan-2-yl)ethyl substituent on the amide nitrogen of this compound is a distinctive structural motif that is absent from all well-characterized KCNQ2 opener acrylamides reported to date (e.g., (S)-3, (S)-4, (S)-5), which uniformly bear simple (1-aryl)ethyl or benzyl-type N-substituents [1]. Structure–activity relationship (SAR) studies on the acrylamide pharmacophore have demonstrated that both the steric bulk and electronic character of the N-alkyl group profoundly modulate KCNQ2 channel opener potency and efficacy, with R versus S enantiomers of (1-phenyl)ethyl derivatives showing >10-fold differences in activity [1][2]. The dual furan rings introduce additional hydrogen-bond acceptor sites, altered lipophilicity, and a markedly different conformational profile compared to mono-phenyl or mono-heterocyclic N-substituents, making direct functional substitution by simpler analogs scientifically unwarranted without head-to-head comparative data .

Quantitative Differentiation Evidence for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide Versus Closest Structural Analogs


Unique N-(2,2-Di(furan-2-yl)ethyl) Substituent Versus Standard (1-Aryl)ethyl N-Substituents in the Acrylamide KCNQ2 Opener Pharmacophore

The target compound carries an N-(2,2-di(furan-2-yl)ethyl) group, whereas the best-characterized KCNQ2 opener acrylamides (e.g., (S)-3: N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide; (S)-4 and (S)-5) employ simple (1-aryl)ethyl or (1-heteroaryl)ethyl N-substituents [1]. The di-furan motif introduces two additional oxygen heteroatoms (four lone-pair electrons) and two aromatic rings not present in any of the reference compounds, substantially increasing hydrogen-bond acceptor capacity and π-stacking potential while altering calculated logP and polar surface area . In published SAR, the (S)-enantiomer of (1-phenyl)ethyl-bearing acrylamides was >10-fold more potent than the (R)-enantiomer at KCNQ2 (EC₅₀ difference from >10 µM to sub-µM range), demonstrating that the steric and stereoelectronic environment of the N-substituent is a critical driver of target engagement [1][2].

KCNQ2 potassium channel opener ion channel pharmacology structure–activity relationship

(E)-Acrylamide Geometric Purity and Backbone Integrity Versus Mixed-Isomer or Saturated Propanamide Analogs

The compound is specified as the (E)-isomer of the α,β-unsaturated acrylamide . In the KCNQ2 opener pharmacophore, the trans (E) configuration of the acrylamide double bond is essential for activity; saturation or (Z)-isomerization abolishes the planarity required for the conjugated Michael acceptor system and the appropriate spatial orientation of the aryl ring [1]. The target compound is supplied with a purity specification of ≥95% , providing a defined baseline for reproducible pharmacology, unlike some earlier-generation acrylamides used as racemic mixtures or with unspecified (E)/(Z) ratios in published comparator studies [1].

stereochemical purity acrylamide pharmacophore chemical procurement specification

1,3-Benzodioxole β-Substituent as a Privileged Motif for KCNQ2 Engagement Versus Phenyl or 2-Chlorophenyl Acrylamides

The target compound incorporates a 1,3-benzodioxole (benzo[d][1,3]dioxol-5-yl) group at the acrylamide β-position. In the seminal KCNQ2 opener series, bioisosteric replacement of the phenyl ring with a 1,3-benzodioxole moiety in (S)-3 [N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide] was essential for achieving high KCNQ2 opener potency [1]. The methylenedioxy bridge constrains the aromatic ring electron density and geometry, which is hypothesized to optimize π–π interactions within the KCNQ2 channel binding pocket [2]. By contrast, simpler phenylacrylamides such as (S)-1 [N-(3-morpholin-4-yl-phenyl)-ethyl-3-phenyl-acrylamide] require additional aryl substitution (e.g., 4-fluoro) to achieve comparable efficacy [2].

KCNQ2 potassium channel privileged scaffold medicinal chemistry

Furan Dimer N-Substituent Lipophilicity and Hydrogen-Bonding Profile Versus Mono-Aryl or Mono-Heterocyclic Analogs

Replacing the monocyclic N-substituents of reference KCNQ2 openers with the 2,2-di(furan-2-yl)ethyl group is predicted to incrementally increase molecular weight (+~50 Da vs. (S)-3), topological polar surface area (tPSA), and hydrogen-bond acceptor count while moderately reducing logP . In the KCNQ2 acrylamide series, the (S)-4 and (S)-5 compounds with dihydrobenzofuran and indoline N-substituents demonstrated enhanced efficacy in reducing neuronal hyperexcitability in rat hippocampal slices compared to simpler phenyl congeners, an effect attributed in part to improved CNS penetration or target residence time conferred by the heterocyclic N-substituents [1]. The dual furan system in the target compound represents a further extension of this heterocycle-driven optimization strategy .

physicochemical properties drug-likeness blood–brain barrier permeability

Research Application Scenarios Where (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide Provides the Strongest Fit


KCNQ2 (Kv7.2) Potassium Channel Opener Drug Discovery – Expanding the SAR Landscape Beyond Mono-Heterocyclic N-Substituents

For medicinal chemistry teams exploring novel KCNQ2 channel opener chemotypes, this compound offers an N-substituent topology (2,2-di(furan-2-yl)ethyl) not represented in any previously published acrylamide KCNQ2 opener series [1]. The 1,3-benzodioxole β-substituent retains the privileged scaffold associated with high KCNQ2 potency [1], while the dual furan moiety enables exploration of additional hydrogen-bonding and π-stacking interactions within the channel's binding pocket. This compound is suitable for two-electrode voltage clamp or automated patch clamp screening to determine whether the di-furan motif enhances potency, subtype selectivity (KCNQ2 vs. KCNQ2/Q3 vs. KCNQ4), or use-dependent activation relative to reference compounds (S)-3, (S)-4, or retigabine [2].

Antibacterial Fatty Acid Biosynthesis (FASII) Inhibitor Screening – Evaluating Heterocyclic Acrylamides Against Multi-Drug Resistant Pathogens

The heterocyclic acrylamide scaffold has been claimed in patents as a chemical series capable of inhibiting bacterial and/or parasite fatty acid biosynthesis (FASII pathway), a validated but underexploited antibacterial target . The 2,2-di(furan-2-yl)ethyl substituent is structurally distinct from the exemplified compounds in US-9051321-B2 and US-8846711-B2 , potentially offering a novel IP position. Procurement of this compound enables minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels, with the furan rings potentially influencing outer membrane penetration or efflux pump susceptibility.

Chemical Biology Probe Development – Investigating the Role of Furan-Containing Acrylamides in Neuronal Excitability Modulation

The dual furan moiety introduces unique electronic and steric features that may alter the compound's interaction with neuronal M-current channels beyond KCNQ2, including potential modulation of related Kv7 family members (KCNQ3, KCNQ4, KCNQ5) or off-target ion channels [2]. Given that (S)-4 and (S)-5 demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices [1], this compound can serve as a tool molecule to dissect the contribution of N-substituent heterocycle multiplicity to neuronal network effects, using multi-electrode array (MEA) or brain slice electrophysiology platforms.

Polymer and Materials Chemistry – Furan-Functionalized Acrylamide Monomer for Specialty Polymer Synthesis

Furan-substituted acrylamides have been explored as monomers for radical polymerization, yielding polymers with unique thermal, optical, or cross-linking properties [3]. The target compound's dual furan rings and (E)-acrylamide backbone make it a candidate monomer or co-monomer for synthesizing furan-rich polymers, which are of interest for renewable materials, self-healing polymers (via Diels–Alder reversibility of furan-maleimide adducts), or photopolymerizable compositions. The defined (E)-geometry ensures backbone stereoregularity during polymerization [3].

Quote Request

Request a Quote for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.